molecular formula C23H25N3O B2874348 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide CAS No. 2034610-64-3

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide

Cat. No.: B2874348
CAS No.: 2034610-64-3
M. Wt: 359.473
InChI Key: JMMFTXLXYPTKSP-UHFFFAOYSA-N
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Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroimidazo[1,2-a]pyridine moiety, and a butanamide group.

Preparation Methods

The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for further research and development .

Chemical Reactions Analysis

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Scientific Research Applications

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer activities. The compound has demonstrated efficacy against various cancer cell lines, including lung carcinoma, glioma, breast carcinoma, and melanoma .

In addition to its anticancer properties, this compound is also being explored for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial agents. Its unique structure allows for interactions with multiple molecular targets, making it a versatile candidate for drug development .

Properties

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-7,10-13,16,18H,2,8-9,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFTXLXYPTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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